The synthesis of 3,5-Di(tert-butyldimethylsilyl) Rosuvastatin involves several intricate steps that ensure the correct stereochemistry and functional groups are introduced. The process typically begins with the condensation of specific precursors under controlled conditions.
The entire process emphasizes regioselectivity and stereochemistry to ensure that the final compound exhibits the desired pharmacological properties.
The molecular formula for 3,5-Di(tert-butyldimethylsilyl) Rosuvastatin is , with a molecular weight of approximately 577.71 g/mol .
The chemical behavior of 3,5-Di(tert-butyldimethylsilyl) Rosuvastatin can be analyzed through its reactivity in various organic reactions:
These reactions are vital for both the synthesis and modification of Rosuvastatin derivatives.
The primary mechanism by which 3,5-Di(tert-butyldimethylsilyl) Rosuvastatin exerts its effects is through inhibition of HMG-CoA reductase, an enzyme crucial for cholesterol biosynthesis in the liver.
Relevant analytical data such as NMR spectra (both and ) confirm the structural integrity and purity during synthesis .
The applications of 3,5-Di(tert-butyldimethylsilyl) Rosuvastatin extend primarily into pharmaceutical research:
CAS No.: 4430-97-1
CAS No.: 1910-41-4
CAS No.:
CAS No.: 91698-30-5
CAS No.: 387825-07-2